![molecular formula C16H14N2O2 B2573374 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol CAS No. 394237-78-6](/img/structure/B2573374.png)
5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol
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Description
5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in Germany in 2019 and has since gained popularity as a research chemical due to its potential therapeutic and medicinal properties.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
The molecular structure and spectroscopic data of compounds related to 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol have been investigated using DFT calculations, revealing insights into their geometry, vibrational spectra, and potential energy distribution. Molecular parameters such as bond length and bond angle were calculated, along with intramolecular charge transfer analyses. These studies provide a foundation for understanding the biological effects based on molecular docking results, suggesting potential applications in drug design and material science (A. Viji et al., 2020).
Antimicrobial Activity
Novel synthetic protocols have been developed for compounds structurally similar to 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol, showing significant antimicrobial activity. This includes microwave-assisted synthesis leading to high yields and potent effects against bacterial and fungal strains. The final compounds underwent molecular docking studies for enzyme inhibition, highlighting their role as potential antimicrobial agents (D. Ashok et al., 2016).
Corrosion Inhibition
Research demonstrates the utility of pyrazoline derivatives for enhancing mild steel resistance in corrosive environments. Studies using chemical, electrochemical, and computational techniques have shown high inhibition efficiencies, indicating their potential for industrial applications in protecting metals against corrosion. This highlights the versatility of pyrazoline compounds in practical applications beyond their biological activities (H. Lgaz et al., 2020).
Pharmacological Evaluation
Heterocyclic derivatives of 1,3,4-oxadiazole and pyrazole, including compounds similar to 5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol, have been computationally and pharmacologically evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies indicate that such compounds have binding and inhibitory effects across various assays, showing promise for therapeutic applications (M. Faheem, 2018).
properties
IUPAC Name |
5-methoxy-2-(4-phenyl-1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-12-7-8-13(15(19)9-12)16-14(10-17-18-16)11-5-3-2-4-6-11/h2-10,19H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECKKLKMMOXCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol | |
CAS RN |
394237-78-6 |
Source
|
Record name | 5-METHOXY-2-(4-PHENYL-1H-PYRAZOL-3-YL)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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